molecular formula C10H11Cl2NO2 B8179689 (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

Cat. No.: B8179689
M. Wt: 248.10 g/mol
InChI Key: PHCCQGLRCCLUBD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is an organic compound characterized by the presence of an amino group and a dichlorophenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and L-alanine.

    Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with L-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired ®-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The dichlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

®-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: ®-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is unique due to the presence of both an amino group and a dichlorophenyl group on a butyric acid backbone, which imparts distinct chemical and biological properties compared to other dichloroaniline derivatives .

This comprehensive overview highlights the significance of ®-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid in various fields and its potential for future research and applications

Properties

IUPAC Name

(2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCCQGLRCCLUBD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC[C@H](C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.